BenchChemオンラインストアへようこそ!

2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Anticancer Cytotoxicity Melanoma

2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (CAS 71858-23-6, molecular formula C₂₃H₁₆BrN₃, MW 414.3 g/mol) is a synthetic hybrid heterocycle that fuses a quinoline core with a 1-methylbenzimidazole moiety and a para-bromophenyl substituent at the 2-position of the quinoline ring. The compound is catalogued in PubChem (CID and ChEMBL (CHEMBL4983148), and is supplied by multiple vendors at a typical purity of ≥95%.

Molecular Formula C23H16BrN3
Molecular Weight 414.306
CAS No. 71858-23-6
Cat. No. B2470340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
CAS71858-23-6
Molecular FormulaC23H16BrN3
Molecular Weight414.306
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br
InChIInChI=1S/C23H16BrN3/c1-27-22-9-5-4-8-20(22)26-23(27)18-14-21(15-10-12-16(24)13-11-15)25-19-7-3-2-6-17(18)19/h2-14H,1H3
InChIKeyXRRLWCSBWLUOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (CAS 71858-23-6): Procurement-Relevant Identity and Class Context


2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline (CAS 71858-23-6, molecular formula C₂₃H₁₆BrN₃, MW 414.3 g/mol) is a synthetic hybrid heterocycle that fuses a quinoline core with a 1-methylbenzimidazole moiety and a para-bromophenyl substituent at the 2-position of the quinoline ring [1]. The compound is catalogued in PubChem (CID 7024920) and ChEMBL (CHEMBL4983148), and is supplied by multiple vendors at a typical purity of ≥95% . Structurally, it belongs to the benzimidazole–quinoline hybrid class, a family that has drawn attention for anticancer and antimicrobial screening campaigns [2]. This evidence guide identifies the specific quantitative differentiation points that distinguish this compound from its closest structural analogs in a procurement or experimental-selection context.

Why 2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline Cannot Be Swapped with Generic Benzimidazole-Quinoline Hybrids for Sensitive Assays


Benzimidazole–quinoline hybrids are not a homogeneous class; minor substituent variations at the quinoline 2-position and the benzimidazole N1-position produce sharp differences in cytotoxicity, target binding, and physicochemical properties. In a 2024 study of nine closely related hybrids, the para-bromophenyl-bearing derivative 10b exhibited the lowest IC₅₀ values against both A375 melanoma (16.5 ± 1.5 µg/mL) and MDA-MB-231 breast cancer (13.4 ± 1.5 µg/mL) cell lines, while analogs with different aryl or heteroaryl groups showed up to 2.6-fold higher IC₅₀ values under identical assay conditions [1]. Furthermore, the logP of 5.7 (XLogP3) and zero hydrogen-bond donor count reported for this compound indicate a hydrophobicity profile that differs from close analogs bearing hydroxyl or carboxyl groups, which can alter membrane permeability and non-specific binding in cellular assays [2]. Consequently, even a seemingly conservative replacement—e.g., substituting the 4-bromophenyl group with a 4-chlorophenyl or 5-bromothiophen-2-yl group—is expected to shift both potency and selectivity, potentially invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline vs. Closest Structural Analogs


Cytotoxicity Against Human Melanoma A375 Cells: 10b vs. 9a and 10a

In a head-to-head in vitro cytotoxicity screen against the human melanoma cell line A375, the target compound (reported as compound 10b in the primary study) achieved an IC₅₀ of 16.5 ± 1.5 µg/mL. This represents a 2.1-fold improvement over 9a (IC₅₀ = 34.7 ± 0.9 µg/mL, a close analog differing in the quinoline-2 substituent) and a 19% improvement over 10a (IC₅₀ = 19.6 ± 1.3 µg/mL, which carries a different aryl group at the same position) [1].

Anticancer Cytotoxicity Melanoma

Cytotoxicity Against Human Breast Cancer MDA-MB-231 Cells: 10b vs. 9a and 10a

The differentiation is even more pronounced against the triple-negative breast cancer line MDA-MB-231. Compound 10b exhibited an IC₅₀ of 13.4 ± 1.5 µg/mL, which is 1.52-fold lower than 9a (IC₅₀ = 20.4 ± 1.1 µg/mL) and 2.76-fold lower than 10a (IC₅₀ = 37.0 ± 1.3 µg/mL) [1]. The rank order of potency (10b > 9a > 10a) is cell-line dependent, underscoring that the 4-bromophenyl substituent confers a selectivity profile not observed with other substituents.

Anticancer Cytotoxicity Breast Cancer

In-Silico Target Engagement: p53 Docking Score of 10b vs. In-Class Analogs

Molecular docking against the p53 receptor protein revealed that compound 10b forms four hydrogen bonds with the target site, yielding a binding energy of −6.25 kcal/mol [1]. While absolute docking scores for 9a and 10a are not reported numerically in the same publication, the authors highlight that 10b establishes the most extensive hydrogen-bond network among the tested hybrids, suggesting a binding-mode advantage conferred by the 4-bromophenyl group that is not replicated by the 2-thienyl or substituted-phenyl analogs [1].

Molecular Docking p53 In-Silico

Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Hydroxy- and Carboxy-Substituted Analogs

The computed XLogP3 of 5.7, combined with zero hydrogen-bond donors and a polar surface area of 30.71 Ų, places this compound in a distinctly higher lipophilicity range compared to hydroxyl- or carboxyl-bearing benzimidazole–quinoline hybrids (e.g., hydrazide intermediates 8a–c or carboxylic acid derivatives 7a–c reported in the same synthetic scheme) [1][2]. This physicochemical signature predicts higher passive membrane permeability but also potential CYP450 susceptibility, making it suitable for cell-based phenotypic screens where intracellular target access is critical, while less lipophilic analogs may fail to penetrate.

Lipophilicity ADME Drug-likeness

Optimal Research and Procurement Applications for 2-(4-Bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline Based on Quantitative Evidence


Melanoma Anticancer Screening Panels Requiring Sub-20 µg/mL Potency

The compound is the most potent within its series against the A375 human melanoma cell line (IC₅₀ = 16.5 ± 1.5 µg/mL), outperforming 9a by 2.1-fold and 10a by 19% [1]. Procurement for melanoma-focused cytotoxicity screening should select this compound as the lead candidate from the benzimidazole–quinoline hybrid class to minimize the quantity required for initial dose-response curves and to ensure a measurable efficacy window in co-treatment or resistance-reversal studies.

Triple-Negative Breast Cancer (MDA-MB-231) Lead Optimization

With an IC₅₀ of 13.4 ± 1.5 µg/mL against MDA-MB-231 cells—2.76-fold lower than the next-best analog 10a—this compound offers a substantially wider dynamic range for structure-activity relationship (SAR) expansion [1]. Researchers building focused libraries around the benzimidazole–quinoline scaffold should use this compound as the benchmark for potency comparisons when exploring substitution at the quinoline 2-position or benzimidazole N1-position.

p53-Targeted Molecular Docking and Structure-Based Drug Design

The compound's unique engagement of four hydrogen bonds with the p53 receptor (binding energy −6.25 kcal/mol) differentiates it from all other series members tested [1]. It is the preferred starting point for crystallography or advanced molecular dynamics simulations aimed at elucidating p53–ligand interactions, as close analogs fail to recapitulate this hydrogen-bonding pattern.

High-Lipophilicity Cellular Permeability Assays (PAMPA, Caco-2)

With an XLogP3 of 5.7, zero HBDs, and a modest polar surface area of 30.71 Ų, this compound is predicted to exhibit high passive membrane permeability, in stark contrast to polar congeners carrying hydroxyl or carboxyl groups [2][3]. It is the appropriate choice for laboratories validating permeability models or conducting intracellular target-engagement assays where cell penetration is a prerequisite.

Quote Request

Request a Quote for 2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.